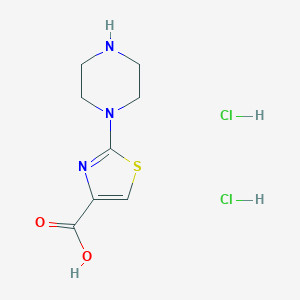
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide” is a chemical compound. It is also known as N-Phenyl-bis(trifluoromethanesulfonimide) or Methanesulfonamide, 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]- . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H12F6N2O3S. It is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Photocatalytic Applications
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide shows potential in photocatalytic applications. It is effective in the desulfonylative homocoupling of benzylic sulfone derivatives, a reaction facilitated by a photoredox Ir catalyst. This process is significant in synthesizing structurally diverse multiply-arylated ethanes, which are crucial in medicinal chemistry (Ohkura et al., 2022).
Material Science: Polyimide Films
In material science, especially in the development of polyimide films, this compound is noteworthy. The synthesis of various polyamic acids and the resulting polyimide (PI) films involves diamine monomers, including derivatives with the 3,5-bis(trifluoromethyl)phenyl group. These PIs exhibit desirable properties like high thermal and mechanical stability, optical transparency, and solubility in polar organic solvents. This makes them suitable for advanced material applications, such as in electronic devices and coatings (Jeon et al., 2022).
Synthesis of Fluorinated Compounds
The compound is also used in the synthesis of fluorinated polyimides, where it acts as a diamine monomer. These polyimides have excellent optical transmittance and solubility, making them applicable in various fields, including electronics and optics. The synthesis process highlights the importance of the trifluoromethyl group in achieving specific material properties (Hu Zhi-zhi, 2010).
Organic Synthesis and Chemical Properties
It's also significant in organic synthesis. For example, a study focused on the synthesis of 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone, demonstrating its relevance in creating compounds with specific chemical properties. These compounds have applications in various chemical processes and product formulations (Yang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c1-9(25)23-12-2-4-14(5-3-12)28(26,27)24-13-7-10(15(17,18)19)6-11(8-13)16(20,21)22/h2-8,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLLMXJBVPPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-chlorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650880.png)



![2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid](/img/structure/B2650885.png)
![3-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2650888.png)


![N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide](/img/structure/B2650899.png)
![6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2650900.png)
